molecular formula C9H11ClMg B035024 2,4-Dimethylbenzylmagnesium chloride CAS No. 107549-24-6

2,4-Dimethylbenzylmagnesium chloride

Cat. No. B035024
CAS RN: 107549-24-6
M. Wt: 178.94 g/mol
InChI Key: PXDWYCWWGSGXAO-UHFFFAOYSA-M
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Description

2,4-Dimethylbenzylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMg . It is a heterocyclic organic compound . The IUPAC name for this compound is magnesium;1-methanidyl-2,4-dimethylbenzene;chloride .


Molecular Structure Analysis

The molecular weight of 2,4-Dimethylbenzylmagnesium chloride is 178.94 g/mol . The InChI key is PXDWYCWWGSGXAO-UHFFFAOYSA-M . The canonical SMILES representation is CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] .


Physical And Chemical Properties Analysis

The exact mass of 2,4-Dimethylbenzylmagnesium chloride is 178.04000 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a complexity of 95.6 .

Scientific Research Applications

Fluorescent Probe-Based Fiber Optic Sensor

2,4-Dimethylbenzylmagnesium chloride can be used in the development of fluorescent probe-based fiber optic sensors. These sensors are used for real-time monitoring of chloride ions in coastal concrete structures. The sensitivity of these sensors is greater than 0.01 M, and their accuracy in penetration depth measurement is better than 3 mm .

Synthesis of Dichlorobenzonitriles

This compound can be used in the synthesis of dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals. In a study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .

Preparation of Multi-Chlorobenzonitriles

A novel route for efficient preparation of 2,5-dichlorobenzonitrile was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride. The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

properties

IUPAC Name

magnesium;1-methanidyl-2,4-dimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDWYCWWGSGXAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of reacting 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione?

A1: This reaction is primarily used to synthesize a specific β-hydroxyketone. Reacting 2,4-dimethylbenzylmagnesium chloride, a Grignard reagent, with 2,4-pentanedione produces a β-hydroxyketone with the formula CH3(2,4-dimethylbenzyl)C(OH)CH2COCH3 []. This reaction is an example of Grignard reagents' utility in forming new carbon-carbon bonds, leading to more complex molecules.

Q2: What is the yield of β-hydroxyketone when using 2,4-dimethylbenzylmagnesium chloride in this reaction, and how does it compare to other Grignard reagents?

A2: The research paper indicates that using 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione results in a lower yield of the target β-hydroxyketone compared to other Grignard reagents tested []. While some reagents achieved yields between 60-75%, the specific yield for 2,4-dimethylbenzylmagnesium chloride wasn't specified. This suggests that the bulky 2,4-dimethylbenzyl group might hinder the reaction, leading to a reduced yield compared to less sterically hindered Grignard reagents.

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